Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C8H7ClN4O2 and a molecular weight of 226.62 g/mol . This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
The primary targets of Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
This compound interacts with its targets, ATF4 and NF-kB proteins, through molecular docking . This interaction leads to the inhibition of ER stress , apoptosis , and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway , apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory effects .
Pharmacokinetics
The compound’sbioavailability is suggested by its significant neuroprotective and anti-inflammatory properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that the compound’s action is studied in the context ofhuman microglia and neuronal cell models , suggesting that its efficacy may be influenced by the specific cellular and molecular environment.
Biochemical Analysis
Biochemical Properties
Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds
Cellular Effects
In cellular processes, this compound has shown significant effects. It has been found to exhibit promising neuroprotective and anti-inflammatory properties . It has been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with active residues of ATF4 and NF-kB proteins . It exerts its effects at the molecular level through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Temporal Effects in Laboratory Settings
It is known that this compound has a stable structure and can be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in cross-coupling reactions with organometallic reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and iron catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: A closely related compound with similar chemical structure but lacking the carboxylate group.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another related compound with a hydroxyl group instead of a chlorine atom.
Uniqueness
Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylate group enhances its solubility and potential for forming derivatives, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-4-3-5(9)13-8(10-4)11-6(12-13)7(14)15-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQDIFKDPYXCGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926269-31-0 | |
Record name | methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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